molecular formula C17H26ClNO5 B5967949 N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine;oxalic acid

N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine;oxalic acid

Cat. No.: B5967949
M. Wt: 359.8 g/mol
InChI Key: WSZVPOAANBMFPT-UHFFFAOYSA-N
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Description

N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, linked to a butan-1-amine moiety, and further complexed with oxalic acid.

Properties

IUPAC Name

N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO.C2H2O4/c1-4-5-7-17-8-6-9-18-15-13(3)10-12(2)11-14(15)16;3-1(4)2(5)6/h10-11,17H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZVPOAANBMFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=C(C=C(C=C1Cl)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine typically involves the reaction of 2-chloro-4,6-dimethylphenol with 3-chloropropylamine under basic conditions to form the intermediate N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]amine
  • 2-chloro-4,6-dimethylphenol
  • Butan-1-amine

Uniqueness

N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine is unique due to the combination of its phenoxy and amine groups, which confer distinct chemical and biological properties

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